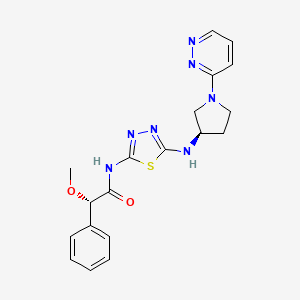
GPA512
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPA512 is a prodrug of aliellalactone, inhibiting STAT3 and preventing the transcription of STAT3 regulated genes.
Wissenschaftliche Forschungsanwendungen
Nanotechnology and Immunodetection :
- Baniukevic et al. (2013) developed a method using Surface-enhanced Raman scattering (SERS) and magnetic gold nanoparticles for detecting bovine leukemia virus antigen gp51. This technology could be applied to detect other proteins as well, showcasing GPA512's potential in nanotechnology and immunodetection applications (Baniukevic et al., 2013).
Amperometric Immunosensors :
- Kurtinaitienė et al. (2008) designed an amperometric immunosensor for detecting antibodies against bovine leukemia protein gp51, indicating GPA512's role in developing advanced immunosensor technology (Kurtinaitienė et al., 2008).
Genetic Programming in Engineering :
- Togun and Bayseç (2010) utilized genetic programming to predict the torque and fuel consumption of gasoline engines, showing GPA512's relevance in automotive and mechanical engineering applications (Togun & Bayseç, 2010).
Photoluminescence Immunosenors :
- Ramanaviciene et al. (2019) explored the use of GPA512 in photoluminescence-based immunosensors, demonstrating its application in bioanalytical methods and medical diagnostics (Ramanaviciene et al., 2019).
Autonomous Systems in Data Analysis :
- Oltean and Dioşan (2009) developed an autonomous system for data analysis problems, employing GPA512 in genetic programming, showing its utility in computational data analysis (Oltean & Dioşan, 2009).
GPU Applications in Scientific Research :
- Werkhoven, Palenstijn, and Sclocco (2020) discussed the use of GPUs in accelerating scientific applications, including GPA512’s role in various scientific domains (Werkhoven, Palenstijn, & Sclocco, 2020).
Clinical Marker in Medicine :
- Byrne et al. (1999) studied GPA512 as a urinary glycoprotein GP51, a potential clinical marker for interstitial cystitis, highlighting its medical application (Byrne et al., 1999).
Pharmaceutical Research :
- Hellsten et al. (2015) characterized GPA512 as a prodrug for treating prostate cancer, underlining its importance in pharmaceutical research (Hellsten et al., 2015).
Statistical Analysis in Education :
- Bacon and Bean (2006) explored the correlation of GPA with educational research variables, indicating GPA512’s relevance in educational and statistical studies (Bacon & Bean, 2006).
Eigenschaften
CAS-Nummer |
1808115-35-6 |
|---|---|
Produktname |
GPA512 |
Molekularformel |
C17H25NO6S |
Molekulargewicht |
371.45 |
IUPAC-Name |
methyl N-acetyl-S-((2aR,2a1S,4aR,6S,7R)-2a1-hydroxy-6-methyl-1-oxodecahydroindeno[1,7-bc]furan-7-yl)-L-cysteinate |
InChI |
InChI=1S/C17H25NO6S/c1-8-6-10-4-5-12-17(10,22)13(16(21)24-12)14(8)25-7-11(15(20)23-3)18-9(2)19/h8,10-14,22H,4-7H2,1-3H3,(H,18,19)/t8-,10+,11-,12+,13?,14+,17+/m0/s1 |
InChI-Schlüssel |
QXOOJZPKZHXIHX-VZRFOGRKSA-N |
SMILES |
C[C@H]1C[C@@H](CC[C@H]2OC3=O)[C@]2(O)C3[C@@H]1SC[C@H](NC(C)=O)C(OC)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GPA512; GPA-512; GPA 512 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



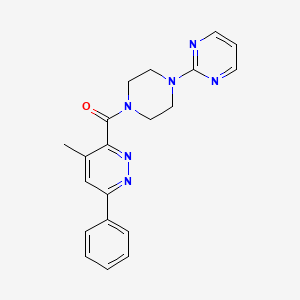
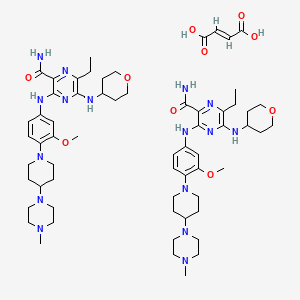

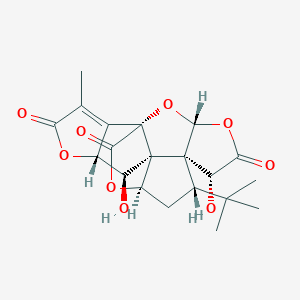
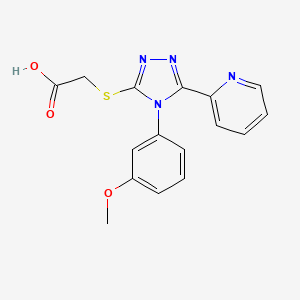
![3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine](/img/structure/B607645.png)
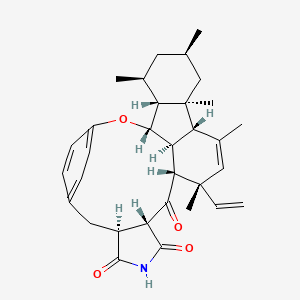
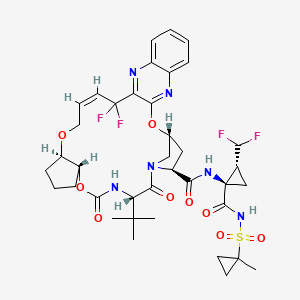
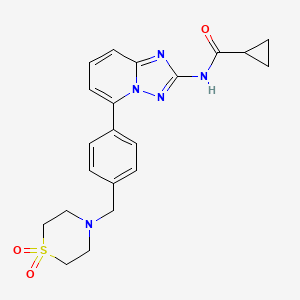
![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)
